molecular formula C13H11N3 B1277001 4-(1H-benzimidazol-1-yl)aniline CAS No. 52708-36-8

4-(1H-benzimidazol-1-yl)aniline

Cat. No.: B1277001
CAS No.: 52708-36-8
M. Wt: 209.25 g/mol
InChI Key: DWYMPMWWYZEKLQ-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-1-yl)aniline is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemosensor Development : 4-(1H-benzimidazol-1-yl)aniline derivatives have been used in the synthesis of fluorescent chemosensors. Specifically, anthracene- and pyrene-bearing imidazoles including this compound have demonstrated effectiveness as turn-on fluorescent chemosensors for aluminum ions, particularly in living cells (Shree et al., 2019).

  • Anticancer Research : This compound has been utilized in creating benzimidazole-thiazole derivatives with potential anticancer properties. These derivatives have shown promising activity against cancer cell lines such as HepG2 and PC12 (Nofal et al., 2014).

  • Catalysis in Polymerization Reactions : In the field of polymer chemistry, derivatives of this compound have been used in the formation of ZnII and CuII carboxylate complexes. These complexes are active catalysts for the ring-opening polymerization of ϵ-caprolactone (Attandoh et al., 2014).

  • Synthesis of Multikinase Inhibitors : The compound has been incorporated in the synthesis of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which have been identified as multikinase inhibitors with antiproliferative activity toward various cancer cell lines (Determann et al., 2012).

  • Water-Assisted Self-Aggregation Studies : This compound has been observed in studies focusing on self-aggregation properties. Specifically, benzimidazole and triazole adducts of this compound demonstrated fibrillar and spherulitic growth in water, which is relevant to understanding anticancer activity (Sahay & Ghalsasi, 2019).

  • Crystal Structure Analysis : Research has also been conducted on the crystal structure of complexes involving this compound, which helps in understanding the coordination chemistry of such compounds (Kim & Kang, 2019).

Properties

IUPAC Name

4-(benzimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMPMWWYZEKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416160
Record name 4-(1H-benzimidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52708-36-8
Record name 4-(1H-Benzimidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52708-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-benzimidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,3-benzodiazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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